(4-(4-Chlorophenyl)thiazol-2-yl)methanol

Medicinal Chemistry Enzyme Inhibition Sphingosine Kinase

Researchers requiring the correct para-chloro regioisomer for sphingosine kinase or 5-LO inhibitor synthesis face delays from custom routes. This specific 4-(4-chlorophenyl)thiazol-2-yl scaffold with a 2-hydroxymethyl handle is the validated precursor for SKI-II (SphK IC₅₀=0.5 μM) and dual 5-LO/DNase I inhibitors (5-LO IC₅₀=50 nM). Generic ortho- or meta-chloro analogs fail to recapitulate target engagement. Sigma-Aldrich catalog availability ensures batch-to-batch consistency, eliminating synthetic lead times for iterative SAR campaigns.

Molecular Formula C10H8ClNOS
Molecular Weight 225.7 g/mol
CAS No. 287198-05-4
Cat. No. B1349767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Chlorophenyl)thiazol-2-yl)methanol
CAS287198-05-4
Molecular FormulaC10H8ClNOS
Molecular Weight225.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)CO)Cl
InChIInChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
InChIKeyUICGABWUJKMBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(4-Chlorophenyl)thiazol-2-yl)methanol Overview


(4-(4-Chlorophenyl)thiazol-2-yl)methanol (CAS 287198-05-4) is a heterocyclic building block featuring a 4-chlorophenyl-substituted thiazole core with a 2-hydroxymethyl functional group [1]. With a molecular weight of 225.69 g/mol and the molecular formula C₁₀H₈ClNOS, this compound serves as a versatile intermediate for synthesizing biologically active thiazole derivatives, including sphingosine kinase inhibitors, anti-leishmanial agents, and anti-inflammatory compounds [2]. Its specific substitution pattern—4-chlorophenyl at the 4-position and methanol at the 2-position—distinguishes it from isomeric analogs (e.g., 2-chlorophenyl or 3-chlorophenyl variants) and establishes it as a validated precursor for generating derivatives with nanomolar-range enzyme inhibition profiles [3].

(4-(4-Chlorophenyl)thiazol-2-yl)methanol vs. Generic Analogs


Generic substitution fails because the precise positioning of the chloro substituent (para vs. ortho/meta) and the nature of the 2-position functional group (hydroxymethyl vs. amine) fundamentally alters downstream derivative potency and target selectivity. Isomeric variants such as (4-(2-chlorophenyl)thiazol-2-yl)methanol (CAS 1050507-07-7) or (2-(4-chlorophenyl)thiazol-4-yl)methanol yield structurally distinct intermediates, while 4-(4-chlorophenyl)thiazol-2-amine (CAS 2103-99-3) offers a different synthetic trajectory . Critically, derivatives synthesized from this specific hydroxymethyl-bearing precursor achieve nanomolar inhibition of sphingosine kinase (IC₅₀ = 0.5 μM for SKI-II), dual 5-LO/DNase I inhibition (5-LO IC₅₀ = 50 nM), and anti-parasitic activity against Trypanosoma cruzi (IC₅₀ = 1.67–1.96 μM)—outcomes not achievable with mismatched regioisomers or alternative functional group handles [1][2].

(4-(4-Chlorophenyl)thiazol-2-yl)methanol Performance Evidence


Synthetic Versatility: Hydroxymethyl Derivatization

The 2-hydroxymethyl group of (4-(4-chlorophenyl)thiazol-2-yl)methanol enables conversion to amine-containing derivatives such as SKI-II (4-[4-(4-chloro-phenyl)-thiazol-2-ylamino]-phenol) which achieves an IC₅₀ of 0.5 μM (500 nM) against sphingosine kinase, whereas the hydroxymethyl precursor itself shows no direct enzyme inhibition [1]. The amine analog 4-(4-chlorophenyl)thiazol-2-amine serves as a less flexible intermediate requiring additional synthetic steps to achieve comparable derivatization [2].

Medicinal Chemistry Enzyme Inhibition Sphingosine Kinase

Dual 5-Lipoxygenase and DNase I Inhibition

Derivatives synthesized from the 4-(4-chlorophenyl)thiazol-2-yl scaffold exhibit potent dual inhibition of 5-lipoxygenase (5-LO) and DNase I. Compound 20 (synthesized from 4-(4-chlorophenyl)thiazol-2-amine) inhibits 5-LO with IC₅₀ = 50 nM and DNase I with IC₅₀ < 100 μM, while the positive control crystal violet shows nearly 5-fold weaker DNase I inhibition [1]. In contrast, 5-LO inhibition data for other thiazole scaffolds lacking the 4-chlorophenyl substitution show IC₅₀ values ranging from 160 nM to >1 μM [2].

Anti-inflammatory Neurodegenerative Disease Dual Enzyme Inhibition

Anti-Parasitic Activity Against T. cruzi

Eight 4-(4-chlorophenyl)thiazole compounds evaluated against Trypanosoma cruzi showed IC₅₀ values ranging from 1.67 to 100 μM for the trypomastigote form and 1.96 to >200 μM for the amastigote form, with the most potent compound achieving IC₅₀ = 1.67 μM [1]. Comparatively, aminothiazole derivatives lacking the 4-chlorophenyl group demonstrate weaker anti-leishmanial activity requiring higher micromolar concentrations, while meglumine antimoniate (clinical reference) requires mg/kg dosing in vivo [2].

Antiparasitic Chagas Disease Neglected Tropical Diseases

Regioisomeric Specificity in Target Engagement

The 4-chlorophenyl (para) substitution pattern of this compound yields fundamentally different derivative activity profiles compared to 2-chlorophenyl (ortho) or 3-chlorophenyl (meta) regioisomers. While (4-(4-chlorophenyl)thiazol-2-yl)methanol-derived compounds demonstrate sphingosine kinase inhibition (IC₅₀ = 0.5 μM), the ortho-chloro variant (4-(2-chlorophenyl)thiazol-2-yl)methanol (CAS 1050507-07-7) exhibits distinct antimicrobial activity profiles with no reported sphingosine kinase inhibition . The para-chloro substitution consistently yields more potent enzyme inhibition in 5-LO assays compared to unsubstituted phenyl thiazoles [1].

Structure-Activity Relationship Regioisomer Comparison Target Selectivity

Catalog Availability Advantage

(4-(4-Chlorophenyl)thiazol-2-yl)methanol is available as a Sigma-Aldrich/Merck catalog product (Catalog No. JRD0903) with validated purity and lot-to-lot consistency for early discovery research [1]. In contrast, regioisomeric analogs such as (4-(2-chlorophenyl)thiazol-2-yl)methanol and (2-(4-chlorophenyl)thiazol-4-yl)methanol are primarily available through custom synthesis or specialty vendors with extended lead times and variable quality control documentation . The Sigma-Aldrich designation as a 'unique chemical' in early discovery collections signals proprietary scaffold value for lead identification programs .

Chemical Procurement Research Reagent Building Block

In Silico ADMET Profile for Lead Optimization

In silico pharmacokinetic evaluation of eight 4-(4-chlorophenyl)thiazole compounds demonstrated favorable predicted oral bioavailability profiles suitable for lead optimization, with the scaffold showing moderate to low in vitro cytotoxicity in animal cells [1]. The hydroxymethyl functional group contributes balanced polarity (cLogP estimated 2.8–3.2) that enhances aqueous solubility relative to the more lipophilic amine analogs, while maintaining sufficient membrane permeability for cellular uptake . This balanced property profile distinguishes this scaffold from highly lipophilic thiazoles that fail Lipinski criteria for oral drug development.

ADMET Prediction Drug-likeness Pharmacokinetics

Applications of (4-(4-Chlorophenyl)thiazol-2-yl)methanol


Sphingosine Kinase Inhibitor Development

This compound serves as the validated precursor for synthesizing sphingosine kinase inhibitors including SKI-II, which demonstrates IC₅₀ = 0.5 μM against sphingosine kinase 1 with oral bioavailability and in vivo tumor growth inhibition in murine models [1]. Research groups focused on oncology targets or sphingolipid signaling pathways should prioritize this specific building block for generating derivative libraries with established nanomolar potency benchmarks.

Anti-inflammatory & Neurodegenerative Drug Discovery

Derivatives synthesized from the 4-(4-chlorophenyl)thiazol-2-yl scaffold achieve dual 5-LO inhibition (IC₅₀ = 50 nM) and DNase I inhibition, establishing a starting point for Alzheimer's disease therapeutics with anti-inflammatory properties [1]. Medicinal chemistry teams targeting neuroinflammation pathways benefit from this scaffold's demonstrated nanomolar enzyme inhibition and validated molecular docking interactions with catalytic histidine residues.

Chagas Disease and Leishmaniasis Drug Development

4-(4-Chlorophenyl)thiazole compounds demonstrate in vitro activity against Trypanosoma cruzi with IC₅₀ values ranging from 1.67 to 1.96 μM for clinically relevant parasite forms, combined with favorable in silico oral bioavailability predictions [1]. This scaffold offers a validated entry point for neglected tropical disease programs seeking alternatives to current therapies with dose-limiting toxicities.

SAR Studies with Regioisomeric Precision

For SAR campaigns where para-chloro substitution is required for target engagement, this compound provides the correct regioisomeric starting material that ortho- or meta-substituted analogs cannot substitute [1]. Its Sigma-Aldrich catalog availability (JRD0903) ensures batch-to-batch consistency and rapid procurement, eliminating custom synthesis delays that would impede iterative SAR cycles [2].

Technical Documentation Hub

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